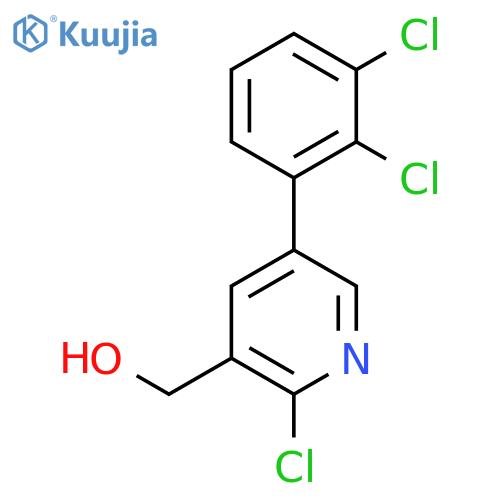Cas no 1361876-43-8 (2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol)

1361876-43-8 structure
商品名:2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol
CAS番号:1361876-43-8
MF:C12H8Cl3NO
メガワット:288.557020187378
CID:4799150
2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol
-
- インチ: 1S/C12H8Cl3NO/c13-10-3-1-2-9(11(10)14)7-4-8(6-17)12(15)16-5-7/h1-5,17H,6H2
- InChIKey: WMCJJQQMDOEDBJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C1C=NC(=C(CO)C=1)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 254
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 33.1
2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023024076-1g |
2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol |
1361876-43-8 | 97% | 1g |
$1,797.60 | 2022-04-02 | |
| Alichem | A023024076-500mg |
2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol |
1361876-43-8 | 97% | 500mg |
$1,009.40 | 2022-04-02 | |
| Alichem | A023024076-250mg |
2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol |
1361876-43-8 | 97% | 250mg |
$700.40 | 2022-04-02 |
2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol 関連文献
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
1361876-43-8 (2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol) 関連製品
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
